Benzamide, 2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- Benzamide, 2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-
Brand Name: Vulcanchem
CAS No.: 176379-34-3
VCID: VC0064903
InChI: InChI=1S/C20H18N4O5/c1-12(25)29-15-11-7-6-10-14(15)18(26)22-16-17(21)24(13-8-4-3-5-9-13)20(28)23(2)19(16)27/h3-11H,21H2,1-2H3,(H,22,26)
SMILES: CC(=O)OC1=CC=CC=C1C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N
Molecular Formula: C20H18N4O5
Molecular Weight: 394.4 g/mol

Benzamide, 2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-

CAS No.: 176379-34-3

Cat. No.: VC0064903

Molecular Formula: C20H18N4O5

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

Benzamide,  2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- - 176379-34-3

Specification

CAS No. 176379-34-3
Molecular Formula C20H18N4O5
Molecular Weight 394.4 g/mol
IUPAC Name [2-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate
Standard InChI InChI=1S/C20H18N4O5/c1-12(25)29-15-11-7-6-10-14(15)18(26)22-16-17(21)24(13-8-4-3-5-9-13)20(28)23(2)19(16)27/h3-11H,21H2,1-2H3,(H,22,26)
Standard InChI Key BGTNHIQHWQANCD-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC=CC=C1C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N
Canonical SMILES CC(=O)OC1=CC=CC=C1C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N

Introduction

Benzamide, 2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-, is a complex organic compound belonging to the benzamide class. It features multiple functional groups, including acetyloxy and amino groups, and is characterized by a pyrimidine ring fused with a tetrahydro structure. This compound is of interest in medicinal chemistry due to its potential biological activity.

Synthesis and Preparation

The synthesis of this compound typically involves specific conditions such as controlled temperature, solvent selection (e.g., dimethyl sulfoxide or acetonitrile), and the use of catalysts to enhance yield and selectivity. Intermediate formation can be monitored using techniques like thin-layer chromatography or high-performance liquid chromatography. The reaction pathways often require precise control over reaction conditions to achieve optimal results.

Biological Activity and Applications

Benzamide derivatives, including this compound, have been explored for their pharmacological properties, such as anti-cancer and anti-inflammatory activities. The mechanism of action often involves interaction with specific biological targets, potentially modulating pathways involved in apoptosis and cell cycle regulation.

Spectroscopic Analysis

The structure and purity of benzamide derivatives are typically confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed information about the molecular structure and help in identifying the compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator